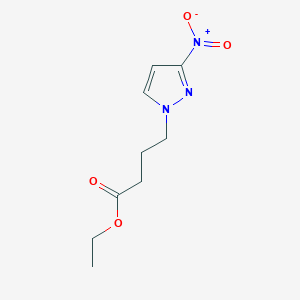
Ethyl 1,2-dihydroacenaphthylene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The introduction of Ethyl 1,2-dihydroacenaphthylene-5-carboxylate and related compounds involves the exploration of their synthesis, molecular structure, and properties. These chemicals serve as significant intermediates in organic synthesis and polymer science, showing diverse applications due to their unique chemical structures and reactivity.
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, including catalytic processes and polymerization. For instance, the synthesis of nickel complexes derived from aryliminoacenaphthylene and their application in ethylene polymerization highlight innovative approaches to producing high-molecular-weight polyethylenes with lower levels of branching, indicating the potential for controlled synthesis techniques (Katla et al., 2016).
Molecular Structure Analysis
The molecular structure of synthesized compounds, such as the nickel complexes mentioned, often reveals a distorted geometry around the metal center, influencing their reactivity and polymerization behavior. Single crystal X-ray diffraction provides detailed insights into these structural characteristics (Du et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving these compounds include polymerization, where the catalytic activity towards ethylene polymerization produces polyethylene with specific branching and molecular weight characteristics. This demonstrates the compounds' utility in tailoring polymer properties for specific applications (Fan et al., 2015).
Physical Properties Analysis
The physical properties of related compounds, such as their solubility, melting points, and crystallinity, can be inferred from their molecular structure and synthesis outcomes. However, detailed analyses specific to this compound's physical properties were not directly found in the available literature.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with various reagents, are crucial for understanding the compound's behavior in different environments. For example, the study of the electrochemical carboxylation of acenaphthylene derivatives provides insights into the methods for introducing carboxyl groups into specific positions on the molecule, affecting its chemical properties and reactivity (Gambino et al., 1982).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate, a related compound, can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Selective Cyclocondensation : Lebedˈ et al. (2012) researched the use of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate in selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).
Hantzsch Cyclization : Frigerio et al. (1988) studied the Hantzsch cyclization of ethyl 4-chloro-2-benzylidene-acetoacetates with methyl 3-aminocrotonate, leading to the formation of specific tetrahydropyridine derivatives (Frigerio et al., 1988).
Carboxyl-Group Protection : Amaral (1969) explored the use of the 2-(p-nitrophenylthio)ethyl group for carboxyl-group protection in peptide synthesis (Amaral, 1969).
Synthesis of α-Pyranones : Gelmi and Pocar (1992) investigated the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, forming ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate (Gelmi & Pocar, 1992).
Synthesis of 1,2,4-Triazines : Ohsumi and Neunhoeffer (1992) prepared ethyl 1,2,4-triazine-5-carboxylates by heating specific hydrazones with ammonium acetate, demonstrating high regioselectivity (Ohsumi & Neunhoeffer, 1992).
Industrial Applications
- Ethylene Polymerization : Katla et al. (2016) synthesized a series of 1-(2,6-dimethyl-4-fluorenylphenylimino)-2-aryliminoacenaphthylene compounds for ethylene polymerization, indicating the potential industrial application of similar chemical structures (Katla et al., 2016).
Propriétés
IUPAC Name |
ethyl 1,2-dihydroacenaphthylene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-17-15(16)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSQTRMDLXWKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)






![1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2480938.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2480943.png)

